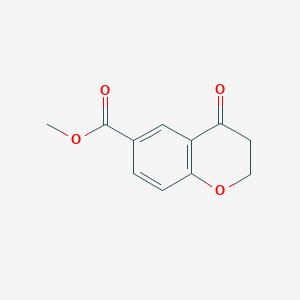

Methyl 4-oxochromane-6-carboxylate

Description

Historical Perspective and Significance of Chromanone Core Structures in Chemical Biology

The history of chromanones is deeply intertwined with the study of natural products. These compounds are widely distributed in the plant kingdom and have been isolated from various sources, including fruits, vegetables, and herbs. numberanalytics.comnih.gov For centuries, traditional medicine has harnessed the therapeutic properties of chromone-containing plants, long before the specific chemical constituents were identified. numberanalytics.com

The scientific exploration of chromanones and their close relatives, chromones, revealed their presence in a multitude of biologically active molecules. researchgate.net This discovery spurred significant interest in their synthesis and biological evaluation. The structural difference between chromanones and chromones lies in the absence of a C2-C3 double bond in the chromanone skeleton, a seemingly minor variation that can lead to significant differences in their biological activities. nih.govnih.gov This has made the chromanone scaffold a fascinating subject for structure-activity relationship (SAR) studies, where researchers systematically modify the core structure to understand how these changes influence biological outcomes. researchgate.net The chromanone framework is now recognized as an exceptional template for designing and synthesizing novel therapeutic agents with a wide spectrum of potential applications. researchgate.net

Overview of Research Trajectories for Methyl 4-oxochromane-6-carboxylate and Related Chroman-4-one Esters

Research into specific chromanone derivatives, such as this compound, has been part of a broader effort to explore the chemical space and therapeutic potential of this compound class. While detailed research findings on this compound itself are not extensively documented in publicly available literature, its structure suggests it serves as a valuable intermediate in the synthesis of more complex molecules. The presence of the methyl ester group at the 6-position provides a reactive handle for further chemical modifications.

The synthesis of ester-containing chroman-4-ones has been an active area of investigation. mdpi.com For instance, a convenient method for synthesizing bioactive ester-containing chroman-4-ones involves a cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates. mdpi.com This approach highlights the ongoing development of efficient synthetic strategies to access novel chromanone derivatives.

The broader family of chroman-4-one esters has been explored for various biological activities. For example, derivatives of chroman-4-one have been investigated as:

Anticancer agents: Research has shown that certain chromanone derivatives exhibit cytotoxic effects against various cancer cell lines. nih.govnih.gov

Antidiabetic agents: Some chromanone analogs have been studied for their potential to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov

Sirtuin inhibitors: Substituted chroman-4-one derivatives have been synthesized and evaluated as inhibitors of SIRT2, an enzyme implicated in aging-related diseases. gu.senih.gov

Current Research Gaps and Future Directions in Chromanone Derivative Studies

Despite the extensive research on chromanones, several knowledge gaps and opportunities for future investigation remain. A significant challenge lies in the development of more efficient and cost-effective synthetic methods for producing diverse chromanone analogs, as current procedures can suffer from poor yields or require expensive starting materials. nih.govnih.gov

Future research in the field of chromanone derivatives is likely to focus on several key areas:

Exploration of Novel Biological Targets: While chromanones have been evaluated for a range of activities, there is still potential to identify new biological targets and therapeutic applications. mdpi.com This includes investigating their effects on pathways related to neurodegenerative diseases, inflammation, and infectious diseases. nih.govnih.gov

Development of More Selective and Potent Analogs: Through continued structure-activity relationship studies and computational modeling, researchers can design and synthesize new chromanone derivatives with enhanced potency and selectivity for their biological targets. nih.govgu.se This could lead to the development of drugs with improved efficacy and reduced side effects.

Green Synthesis Approaches: There is a growing need for environmentally friendly synthetic methods. Future research could focus on developing catalytic and metal-free reactions for the synthesis of chromanones, reducing the environmental impact of their production. researchgate.net

Elucidation of Mechanisms of Action: For many bioactive chromanone derivatives, the precise molecular mechanisms underlying their effects are not fully understood. nih.gov Further studies are needed to elucidate these mechanisms, which will be crucial for their translation into clinical applications.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-oxo-2,3-dihydrochromene-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-11(13)7-2-3-10-8(6-7)9(12)4-5-15-10/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJGGWLNOHXSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634680 | |

| Record name | Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41118-19-8 | |

| Record name | Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 Oxochromane 6 Carboxylate and Analogues

Strategies for the Construction of the 4-Oxochromane Ring System

The formation of the 4-oxochromane ring is the cornerstone of synthesizing the target molecule. Various strategies have been developed, ranging from radical-mediated cyclizations to metal-free pathways, to build this essential heterocyclic structure.

Cascade radical annulation has emerged as a powerful tool for synthesizing 3-substituted chroman-4-ones. researchgate.net This approach typically involves the reaction of 2-(allyloxy)arylaldehydes with a radical source. researchgate.netmdpi.com The process is initiated by the generation of a radical, which adds to the aldehyde, followed by an intramolecular cyclization onto the allyl group to form the chromanone ring. rsc.org

A particularly relevant method involves a cascade radical cyclization triggered by an alkoxycarbonyl radical to directly synthesize ester-functionalized chroman-4-ones. mdpi.com In one such metal-free protocol, oxalates are used as the source of the alkoxycarbonyl radical, which is generated via decarboxylation in the presence of ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). mdpi.com This strategy is advantageous as it allows for the direct incorporation of an ester group, a key feature of the target molecule, in a single cascade transformation. mdpi.com The versatility of this method is enhanced by the ease of preparing various oxalates from readily available alcohols and oxalyl chloride. mdpi.com

Diverse radical sources, including those that provide alkyl, acyl, phosphoryl, and trifluoromethyl groups, have been successfully used in cascade annulations with 2-(allyloxy)arylaldehydes to create a wide array of chroman-4-one derivatives. researchgate.netmdpi.comacs.org

Table 1: Examples of Radical Precursors in Cascade Annulation for Chroman-4-one Synthesis

| Radical Precursor | Radical Generated | Functional Group Introduced at C3 | Reference |

|---|---|---|---|

| Oxalates | Alkoxycarbonyl Radical | Ester | mdpi.com |

| Oxamic Acids | Carbamoyl Radical | Amide | nih.gov |

| N-(acyloxy)phthalimides | Alkyl Radical | Alkyl | researchgate.net |

| Arylsulfinic Acids | Sulfonyl Radical | Sulfone | rsc.org |

Beyond radical annulations, several other cyclization reactions are employed to construct the chroman-4-one skeleton. A classic approach involves the intramolecular cyclization of derivatives of 2-hydroxyacetophenone. acs.org Another significant method is the Fries rearrangement of phenolic acrylate (B77674) esters, which can be followed by an intramolecular cyclization to yield the chromanone ring. googleapis.com

For instance, a process for preparing 6-substituted 4-chromanones starts with a para-substituted phenolic acrylate ester. googleapis.com This ester undergoes rearrangement in the presence of hydrogen fluoride (B91410) to form a corresponding hydroxy(vinyl ketone). googleapis.com Subsequent cyclization of this intermediate, also mediated by hydrogen fluoride, yields the desired 6-substituted 4-chromanone. googleapis.com This strategy is particularly pertinent for the synthesis of Methyl 4-oxochromane-6-carboxylate, as it allows for the pre-installation of a substituent at the target position on the aromatic ring.

Other methods include the 1,4-conjugate addition to chromones and reactions catalyzed by N-heterocyclic carbenes (NHCs). acs.orgorganic-chemistry.org

To enhance the environmental and economic viability of chromanone synthesis, significant effort has been directed toward developing metal-free pathways. These methods avoid the use of potentially toxic and expensive transition-metal catalysts.

Visible-light-promoted reactions represent a prominent metal-free strategy. acs.orgrsc.org For example, a photoredox catalysis protocol has been developed for the synthesis of 3-substituted chroman-4-ones via a tandem radical addition/cyclization of alkenyl aldehydes. acs.orgacs.org This method is valued for its mild reaction conditions and broad substrate scope. acs.org Another approach uses visible light to induce a cascade radical cyclization of arylsulfinic acids with o-(allyloxy)arylaldehydes without any external photocatalyst, yielding sulfone-functionalized chroman-4-ones. rsc.org

Chemical oxidants are also employed in metal-free systems. As mentioned previously, the use of ammonium persulfate ((NH₄)₂S₂O₈) to generate radicals from oxalates or oxamic acids provides an efficient metal-free route to ester- or amide-containing chroman-4-ones, respectively. mdpi.comnih.gov Furthermore, electrochemical synthesis is emerging as a sustainable and green approach, using electric current to induce the desired transformations, thereby obviating the need for chemical catalysts altogether. nih.gov

Esterification and Functionalization at the 6-Position of the Chromanone Core

The introduction of the methyl carboxylate group at the 6-position of the chromanone core is a critical step in the synthesis of the target molecule. This is typically achieved by starting with a phenol (B47542) that is already functionalized at the para-position.

One effective strategy involves the use of para-substituted phenolic compounds which are first converted into phenolic acrylate esters. googleapis.com A subsequent two-step, one-pot reaction involving a rearrangement and a cyclization, both promoted by hydrogen fluoride, directly yields the 6-substituted 4-chromanone. googleapis.com For the synthesis of this compound, a suitable starting material would be a methyl p-hydroxybenzoate derivative.

Alternatively, functionalization can occur on a pre-formed chromanone ring, although this can sometimes lead to issues with regioselectivity. The synthesis of chroman carboxylates can also be achieved through a multi-step process starting from a Hagemann's ester and a propargyl derivative, leading to a chroman ester that can be further modified. google.com

Green Chemistry Approaches in Chromanone Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of chromanones to create more sustainable and environmentally benign processes. osi.lv These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Visible-light-promoted reactions are a cornerstone of green chromanone synthesis. acs.orgrsc.org They often operate at room temperature, reducing energy consumption, and can be performed under metal-free conditions, which avoids heavy metal waste. acs.orgrsc.org

The use of environmentally friendly solvents and catalysts is another key aspect. Water has been explored as a reaction medium, and reusable catalysts like nanozeolites have been used for the synthesis of related 2-amino-4H-chromene derivatives, showcasing a green and efficient catalytic system. Electrochemical methods also align with green chemistry principles by using electricity as a clean reagent to drive reactions, minimizing the need for chemical oxidants or catalysts. nih.gov

Microwave-assisted synthesis has also been employed to accelerate reactions, often leading to shorter reaction times, reduced energy use, and higher yields compared to conventional heating methods. arkat-usa.org

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Chromanones

| Feature | Conventional Approach | Green Approach | Advantage of Green Approach |

|---|---|---|---|

| Energy Source | Often requires high temperatures (reflux) | Visible light, microwaves, room temperature | Lower energy consumption, milder conditions |

| Catalyst | Often uses transition metals or strong acids | Photocatalysts, organocatalysts, enzymes, electrochemistry, nanozeolites | Avoids toxic/expensive metals, potential for catalyst reuse |

| Solvent | Often uses volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions | Reduced environmental impact and health hazards |

| Reaction Time | Can be many hours or days | Often significantly shorter | Increased process efficiency |

Chemical Modification and Derivative Design of Methyl 4 Oxochromane 6 Carboxylate

Synthesis of Novel Methyl 4-oxochromane-6-carboxylate Analogues via Substituent Variation

The generation of novel analogues of this compound is a cornerstone of efforts to delineate its structure-activity relationship (SAR). By systematically introducing a variety of substituents at different positions, chemists can fine-tune the molecule's properties to optimize its interaction with biological targets.

Modifications on the Chromanone Ring System

For instance, the introduction of various substituents on the aromatic ring of the chromanone system is a common approach. A patent for heterocyclic compounds with ROR(gamma)t modulating activity describes the synthesis of the parent compound, this compound, from 4-oxochromane-6-carboxylic acid and thionyl chloride in methanol. google.com While this patent focuses on a specific biological target, the synthetic methodology provides a foundation for creating derivatives with different substituents on the benzene (B151609) ring.

Table 1: Representative Modifications on the Chromanone Ring

| Position of Substitution | Type of Substituent | Potential Impact on Properties |

| C5, C7, C8 | Alkyl, Halogen, Alkoxy | Altered lipophilicity and electronic effects |

| C2, C3 | Alkyl, Aryl | Steric hindrance and conformational changes |

This table is illustrative and based on general principles of medicinal chemistry as specific examples for this compound are limited in the public domain.

Variations of the Ester Moiety at Position 6

The ester group at the C-6 position is a prime target for modification. Altering this functional group can significantly impact the compound's solubility, metabolic stability, and potential for prodrug design. Hydrolysis of the methyl ester to the corresponding carboxylic acid is a straightforward transformation that opens the door to a wide range of further derivatizations.

This carboxylic acid can then be converted to a variety of other esters (e.g., ethyl, propyl, benzyl) or amides. These modifications can influence the compound's ability to cross cell membranes and may alter its binding affinity to target proteins.

Table 2: Potential Variations of the Ester Moiety

| Derivative | Synthetic Approach | Potential Advantage |

| Carboxylic Acid | Ester hydrolysis (e.g., using NaOH) | Intermediate for further derivatization |

| Ethyl/Propyl Ester | Esterification of the carboxylic acid | Altered solubility and metabolic stability |

| Amides | Amidation of the carboxylic acid | Increased hydrogen bonding potential |

This table outlines potential synthetic routes based on standard organic chemistry principles, as specific examples for this compound are not widely reported.

Introduction of Heteroatom-Containing Side Chains

The incorporation of side chains containing heteroatoms such as nitrogen, oxygen, and sulfur is a well-established strategy in drug design to introduce new functionalities and improve pharmacological properties. These groups can participate in hydrogen bonding, ionic interactions, and can significantly alter the polarity of the molecule.

While specific examples for this compound are scarce, the general principles of chromanone chemistry suggest that such modifications are feasible. For example, the introduction of amine-containing side chains could enhance water solubility and provide a handle for further conjugation.

Development of Prodrug Strategies Based on this compound

Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. This approach is often employed to overcome issues such as poor solubility, low bioavailability, or to achieve targeted drug delivery. The carboxylate group of this compound (after hydrolysis to the carboxylic acid) is an ideal functional group for the creation of prodrugs.

Ester prodrugs are a common strategy. By masking the polar carboxylic acid with a lipophilic ester group, the molecule's ability to cross cell membranes can be improved. Once absorbed, the ester is cleaved by endogenous esterases to release the active carboxylic acid. A patent on heterocyclic compounds with ROR(gamma)t modulating activity mentions the concept of prodrugs, defining them as compounds that can be converted to the active form under physiological conditions. google.com

Conjugation Chemistry of this compound for Targeted Delivery

Conjugation chemistry involves linking a drug molecule to a targeting moiety, such as an antibody, peptide, or polymer, to direct it to a specific site in the body. This strategy can enhance therapeutic efficacy while minimizing off-target side effects. The carboxylic acid functionality of the hydrolyzed this compound provides a convenient handle for conjugation.

Advanced Spectroscopic and Analytical Characterization in Chromanone Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1D NMR (¹H NMR, ¹³C NMR) Applications

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the first step in structural analysis. They reveal the number and types of hydrogen and carbon atoms present in the molecule.

¹H NMR: The proton NMR spectrum of Methyl 4-oxochromane-6-carboxylate would provide information on the number of distinct proton environments, their integration (ratio), and their coupling patterns (splitting), which reveals adjacent protons. Key expected signals include those for the aromatic protons, the two methylene (B1212753) groups (-CH₂-) of the chromanone ring, and the methyl ester protons.

¹³C NMR: The carbon-13 NMR spectrum shows the number of unique carbon atoms. For this compound, this would include signals for the carbonyl carbon of the ketone, the ester carbonyl, the aromatic carbons, the aliphatic carbons of the heterocyclic ring, and the methyl group carbon. While specific experimental data is not publicly available in the search results, a predicted data table based on the known structure is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound This data is predicted and not from experimental results.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description of Nucleus |

|---|---|---|---|

| Aromatic CH | ~7.8 - 8.2 | ~125 - 135 | Protons and carbons on the benzene (B151609) ring |

| -OCH₂- | ~4.6 | ~67 | Methylene group adjacent to the ether oxygen (C2) |

| -CH₂C=O | ~2.8 | ~38 | Methylene group adjacent to the ketone (C3) |

| -OCH₃ | ~3.9 | ~52 | Methyl group of the ester |

| C=O (Ketone) | N/A | ~192 | Carbonyl carbon of the chromanone ring (C4) |

| C=O (Ester) | N/A | ~166 | Carbonyl carbon of the methyl ester |

| Quaternary Aromatic C | N/A | ~122, ~158 | Aromatic carbons with no attached protons (C6, C8a, etc.) |

2D NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. rsc.org For this compound, a COSY spectrum would show a correlation between the protons of the two different methylene groups in the pyranone ring (at C2 and C3), confirming their adjacency. It would also reveal coupling between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond C-H correlation). mzcloud.org This technique is invaluable for definitively assigning the signals in the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). mzcloud.orgalfa-chemistry.com This is critical for connecting the different fragments of the molecule. For instance, it would show correlations from the methyl ester protons to the ester carbonyl carbon and from the aromatic protons to the ester carbonyl carbon, confirming the position of the carboxylate group at C6. It would also connect the aliphatic protons to the aromatic ring carbons, confirming the chromanone core structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of molecular weight and offering clues about its structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the mass of ions with very high accuracy. This allows for the determination of the elemental formula of a compound, as the measured exact mass can be uniquely matched to a specific combination of atoms. For this compound (C₁₁H₁₀O₄), the calculated exact mass is 206.0579 g/mol . An HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition.

Coupled Techniques: LC-MS and GC-MS in Chromanone Research

Combining chromatography with mass spectrometry allows for the separation of complex mixtures and the analysis of individual components.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique for analyzing compounds in liquid samples. banglajol.info In chromanone research, LC-MS would be the preferred method for analyzing this compound due to its polarity and molecular weight. It can be used to monitor reaction progress, assess the purity of a sample, and identify byproducts.

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is suitable for volatile and thermally stable compounds. While some chromanone derivatives might be amenable to GC-MS analysis, often after derivatization, the polarity of this compound makes LC-MS a more direct and common choice. banglajol.info

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum shows characteristic absorption bands for different types of bonds.

For this compound, the key functional groups are the aromatic ring, the ether linkage, the ketone, and the methyl ester. The IR spectrum would be expected to show strong, characteristic absorption bands for the two carbonyl groups.

Table 2: Predicted IR Absorption Bands for this compound This data is based on typical functional group frequencies and is not from experimental results.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 - 3000 | C-H Stretch | Aromatic Ring |

| ~3000 - 2850 | C-H Stretch | Aliphatic (CH₂) |

| ~1735 - 1750 | C=O Stretch | Ester (Conjugated) |

| ~1680 - 1700 | C=O Stretch | Ketone (Aryl Ketone) |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1250 - 1300 | C-O Stretch | Aryl Ether & Ester |

The precise positions of the two carbonyl stretching bands can provide further structural information. The ester carbonyl is expected at a higher wavenumber than the ketone carbonyl, which is part of a conjugated system, lowering its vibrational frequency.

Chromatographic Separation Techniques in Purity Assessment and Isolation

In the synthesis and analysis of chromanone derivatives such as this compound, chromatographic techniques are indispensable for isolating the target compound from reaction mixtures and accurately assessing its purity. The choice of technique depends on the specific requirements of the analysis, including the scale of purification, the volatility of the compound, and the need for real-time monitoring.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and preparative isolation of chromanone derivatives. Its high resolution and sensitivity make it ideal for separating complex mixtures and quantifying the purity of the final compound. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for structurally similar chromones can be adapted. libretexts.org

Research Findings:

In the analysis of chromone (B188151) derivatives, reverse-phase HPLC is commonly employed. This technique uses a nonpolar stationary phase (like C18) and a polar mobile phase, separating compounds based on their hydrophobicity. For preparative purposes, the goal is to isolate a pure compound from a mixture. libretexts.org For instance, studies on separating chromone derivatives from natural extracts have successfully used preparative HPLC to achieve purities greater than 95%. libretexts.org

The method involves injecting the crude sample into the HPLC system, where it is carried by the mobile phase through the column. Compounds separate based on their differential interactions with the stationary phase. A detector, typically UV-Vis, monitors the eluent, and fractions corresponding to the desired peak are collected. The purity of these collected fractions can then be re-assessed using analytical HPLC.

Below is a table outlining typical parameters for the HPLC analysis of chromanone-related compounds.

| Parameter | Setting | Purpose |

| Column | C18, 5 µm, 4.6 x 250 mm | Standard reverse-phase column for separating moderately polar to nonpolar compounds. |

| Mobile Phase | Gradient of Acetonitrile and Water | The changing solvent composition allows for the effective elution of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate to ensure good separation and peak shape. |

| Detector | UV-Vis at 254 nm | Chromanones possess a chromophore that strongly absorbs UV light, making this a suitable detection method. |

| Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A standard volume for analytical injections to avoid column overloading. |

This table represents a typical analytical method. For preparative scale, column dimensions, flow rates, and injection volumes would be significantly larger.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. longdom.org For a compound like this compound, the applicability of GC depends on its ability to be vaporized without decomposition. libretexts.org When coupled with a Mass Spectrometry (MS) detector (GC-MS), it provides not only quantitative data based on peak area but also structural information from the mass spectrum of the analyte, making it a definitive tool for identification. youtube.com

Research Findings:

While specific GC methods for this compound are not prevalent in literature, the general principles of GC are widely applied in chemical analysis for purity determination. teledynelabs.comdrawellanalytical.com The sample is injected into a heated port where it vaporizes and is carried by an inert gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. youtube.com Lower boiling point compounds generally elute faster. youtube.com

Temperature programming, where the column temperature is increased during the analysis, is often used to ensure that both low-boiling and high-boiling components of a mixture are eluted as sharp, well-resolved peaks. libretexts.org

A hypothetical GC-MS method for analyzing this compound would look as follows:

| Parameter | Setting | Purpose |

| Column | DB-5ms (or similar), 30 m x 0.25 mm, 0.25 µm film | A common, nonpolar column suitable for a wide range of organic molecules. |

| Carrier Gas | Helium | An inert gas to carry the sample through the column without reacting with it. |

| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the sample upon injection. |

| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min | A temperature program to separate compounds with a range of volatilities. |

| Detector | Mass Spectrometer (MS) | Provides both quantitative data (Total Ion Chromatogram) and qualitative data (Mass Spectrum) for peak identification. |

| MS Scan Range | 40-500 m/z | A typical mass range to capture the molecular ion and key fragments of the target compound. |

This table outlines a general-purpose method. Optimization would be required for specific applications.

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in synthetic chemistry to monitor the progress of a reaction. It allows the chemist to qualitatively track the consumption of starting materials and the formation of the product.

Research Findings:

In the context of synthesizing this compound, TLC would be used to follow the conversion of the reactants into the desired chromanone. A small aliquot of the reaction mixture is taken at different time intervals, spotted onto a TLC plate (e.g., silica (B1680970) gel), and developed in an appropriate solvent system (eluent).

By spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane) on the same plate, one can observe the reaction's progress. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot, corresponding to the product, will appear and intensify. The product, having a different polarity than the reactants, will have a different Retention Factor (Rf). The reaction is considered complete when the spot for the starting material is no longer visible.

The table below illustrates a hypothetical TLC analysis for a reaction forming the target compound.

| Compound | Hypothetical Rf Value (Silica Gel, 3:1 Hexane:Ethyl Acetate) | Observation on TLC Plate |

| Starting Material A | 0.65 | Spot diminishes over time. |

| Starting Material B | 0.50 | Spot diminishes over time. |

| This compound (Product) | 0.40 | New spot appears and intensifies over time. |

| Reaction Mixture (at t=0) | 0.65, 0.50 | Shows only starting material spots. |

| Reaction Mixture (at t=2h) | 0.65, 0.50, 0.40 | Shows spots for starting materials and product, indicating an incomplete reaction. |

| Reaction Mixture (at t=5h) | 0.40 | Shows only the product spot, indicating the reaction is complete. |

Investigation of Biological Activities of Methyl 4 Oxochromane 6 Carboxylate Derivatives

Antimicrobial and Antifungal Efficacy Studies

Derivatives of the chromone (B188151) scaffold have demonstrated significant potential as antimicrobial and antifungal agents. Research has shown that modifications to the basic chromone structure can lead to potent activity against a range of pathogens.

For instance, a series of novel thiochroman-4-one (B147511) derivatives incorporating carboxamide and 1,3,4-thiadiazole (B1197879) thioether moieties have been synthesized and evaluated for their bioactivity. One such derivative, 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide, exhibited notable antibacterial activity against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, with EC50 values of 24 and 30 μg/mL, respectively. Furthermore, another compound in the series, 6-methyl-4-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiochromane-2-carboxamide, displayed promising antifungal activity against Botrytis cinerea, with an inhibition rate of 69%.

Studies on heterocyclically substituted chromones derived from 3-formylchromones have also revealed their excellent antimicrobial properties. For example, 3-(2-Benzothiazolyl imino methyl)-6-methylchromone showed 90% inhibition of growth against Aspergillus niger at a concentration of 0.75% w/v. researchgate.net Similarly, chromonyl chalcones with aryl substituents have demonstrated enhanced antibacterial activity. researchgate.net

In the context of Candida infections, which pose a significant health threat, chromone derivatives have been investigated for their antifungal and antibiofilm activities. researchgate.netnih.gov Four chromone-3-carbonitriles were found to have good antifungal activity, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL, and they significantly inhibited biofilm formation by Candida albicans. researchgate.netnih.gov Specifically, the most active compound, 6-bromochromone-3-carbonitrile, was shown to downregulate genes related to hypha-forming and biofilm formation. researchgate.netnih.gov Another study highlighted that (E)-benzylidene-chroman-4-one exhibits fungicidal-like activity against Candida spp., with MIC and MFC (minimum fungicidal concentration) values ranging from 62.5 µg/mL to 1000 µg/mL. semanticscholar.org

Furthermore, the synthesis of 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives has yielded compounds with notable antimicrobial activity. One such derivative, 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4′-methylcoumarin-7-yl)carboxamide], showed higher antibacterial activity against Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli, and was more active against C. krusei compared to other synthesized compounds. researchgate.netkcl.ac.uk Additionally, a series of 2-Amino-4-Methylthiazole analogs were developed and showed excellent antimicrobial activity, with the most effective analog displaying MIC/MBC values of 0.5 and 4 μg/mL. nih.gov

The following table summarizes the antimicrobial and antifungal activities of selected chromone derivatives.

| Compound/Derivative | Target Microorganism | Activity (MIC/EC50/Inhibition %) | Reference |

| 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide | Xanthomonas oryzae pv. oryzae | EC50: 24 μg/mL | |

| 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide | Xanthomonas axonopodis pv. citri | EC50: 30 μg/mL | |

| 6-methyl-4-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiochromane-2-carboxamide | Botrytis cinerea | 69% inhibition | |

| 3-(2-Benzothiazolyl imino methyl)-6-methylchromone | Aspergillus niger | 90% inhibition at 0.75% w/v | researchgate.net |

| Chromone-3-carbonitriles | Candida species | MIC: 5-50 µg/mL | researchgate.netnih.gov |

| (E)-benzylidene-chroman-4-one | Candida species | MIC: 62.5-1000 µg/mL | semanticscholar.org |

| 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4′-methylcoumarin-7-yl)carboxamide] | S. aureus, E. faecalis, E. coli | Higher activity than other derivatives | researchgate.netkcl.ac.uk |

| 2-Amino-4-Methylthiazole analog (4d) | Gram-positive and Gram-negative bacteria | MIC: 0.5 μg/mL, MBC: 4 μg/mL | nih.gov |

Antioxidant Potential and Reactive Oxygen Species Modulation

The antioxidant properties of chromone derivatives are a significant area of research, with studies focusing on their ability to scavenge free radicals and modulate reactive oxygen species (ROS). acs.org ROS are implicated in the pathogenesis of various diseases, and the antioxidant capacity of these compounds suggests their potential therapeutic utility. nih.govnih.gov

Chromones and their analogues exhibit a wide range of pharmacological activities, including antioxidant effects. nih.gov The modulation of oxidative stress is a key mechanism underlying the therapeutic potential of many natural and synthetic compounds. nih.govnih.gov For instance, aloesin, a chromone found in Aloe vera, has been noted for its bioactivities. mdpi.com

Research into flavone-6(4')-carboxaldehyde oxime ether derivatives has demonstrated their in vitro antioxidant properties. These compounds were evaluated for their effects on rat liver microsomal NADPH-dependent lipid peroxidation and their ability to scavenge superoxide (B77818) anions and interact with the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

The following table highlights the antioxidant activity of selected flavone-carboxaldehyde oxime ether derivatives.

| Compound | Superoxide Anion Scavenging (% inhibition at 10⁻³ M) | DPPH Radical Scavenging (% inhibition at 10⁻³ M) |

| Flavone-4'-carboxaldehyde-O-ethyl oxime (IIb) | 98% | Not specified |

| Flavone-6-carboxaldehyde-O-[2-(1-pyrolidino) ethyl] oxime (Id) | Not specified | 79% |

These findings underscore the potential of chromone derivatives in mitigating oxidative stress, a key factor in numerous pathological conditions.

Anticancer and Antiproliferative Activity in Cell Lines

Chromone derivatives have emerged as a promising class of compounds in the search for new anticancer agents. nih.gov Their ability to inhibit the proliferation of cancer cells has been demonstrated in various studies, highlighting their potential as lead structures for the development of novel cancer therapies.

A study on three new chromone analogs isolated from the marine-derived fungus Penicillium citrinum revealed their cytotoxic activities. nih.gov Epiremisporine H, one of the isolated compounds, exhibited significant cytotoxic effects against human colon carcinoma (HT-29) and non-small cell lung cancer (A549) cell lines, with IC50 values of 21.17 ± 4.89 μM and 31.43 ± 3.01 μM, respectively. nih.gov The mechanism of action was found to involve the induction of apoptosis through the Bcl-2, Bax, and caspase 3 signaling pathways. nih.gov

Furthermore, a series of chroman derivatives were synthesized and evaluated for their inhibitory activities against acetyl-CoA carboxylases (ACCs), enzymes relevant to cancer metabolism. nih.gov Compound 4s from this series showed potent anti-proliferation activity against A549, H1975, HCT116, and H7901 cell lines, with IC50 values of 0.578 μM, 1.005 μM, 0.680 μM, and 1.406 μM, respectively. nih.gov

The following table summarizes the anticancer and antiproliferative activities of selected chromone and related derivatives.

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

| Epiremisporine H | HT-29 (Colon Carcinoma) | 21.17 ± 4.89 μM | nih.gov |

| Epiremisporine H | A549 (Non-small Cell Lung Cancer) | 31.43 ± 3.01 μM | nih.gov |

| Compound 4s (Chroman derivative) | A549 (Lung Cancer) | 0.578 μM | nih.gov |

| Compound 4s (Chroman derivative) | H1975 (Lung Cancer) | 1.005 μM | nih.gov |

| Compound 4s (Chroman derivative) | HCT116 (Colon Cancer) | 0.680 μM | nih.gov |

| Compound 4s (Chroman derivative) | H7901 (Gastric Cancer) | 1.406 μM | nih.gov |

These findings highlight the potential of chromone derivatives as a source of new anticancer drugs, with various compounds demonstrating significant cytotoxicity against a range of cancer cell lines. Further research in this area could lead to the development of more effective and targeted cancer therapies.

Anti-inflammatory Mechanisms and Evaluation

Chromone derivatives have been extensively studied for their anti-inflammatory properties, with research focusing on their ability to modulate key inflammatory pathways. nih.gov These compounds have shown promise in inhibiting the production of inflammatory mediators and suppressing the activity of immune cells involved in the inflammatory response.

A study on new chromone analogs from the marine-derived fungus Penicillium citrinum demonstrated their anti-inflammatory activity. nih.gov Two of the compounds, epiremisporine G and epiremisporine H, significantly suppressed the generation of superoxide anions by human neutrophils, with IC50 values of 31.68 ± 2.53 μM and 33.52 ± 0.42 μM, respectively. nih.gov

In another study, a series of amide compounds with a chromone parent nucleus were synthesized and evaluated for their anti-inflammatory effects. nih.gov One compound, designated 5-9, showed optimal inhibitory activity against the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 cells, with an EC50 value of 5.33 ± 0.57 μM. nih.gov Structure-activity relationship studies indicated that the presence of electron-withdrawing groups at positions 5 and 8, or electron-donating groups at positions 6 and 7 of the chromone nucleus, can enhance anti-inflammatory activity. nih.gov

Furthermore, a novel chromone derivative, DCO-6, has been shown to possess anti-inflammatory properties by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway. nih.gov DCO-6 significantly reduced the LPS-induced production of nitric oxide, IL-1β, and IL-6. nih.gov

The anti-inflammatory activities of various chromone derivatives are summarized in the table below.

| Compound/Derivative | Mechanism of Action | Activity (IC50/EC50) | Reference |

| Epiremisporine G | Inhibition of superoxide anion generation | IC50: 31.68 ± 2.53 μM | nih.gov |

| Epiremisporine H | Inhibition of superoxide anion generation | IC50: 33.52 ± 0.42 μM | nih.gov |

| Compound 5-9 (Amide derivative) | Inhibition of nitric oxide production | EC50: 5.33 ± 0.57 μM | nih.gov |

| DCO-6 | Inhibition of ROS-dependent TRAF6-ASK1-p38 pathway | Significant reduction of NO, IL-1β, and IL-6 | nih.gov |

| 2-(2-phenylethyl)chromone derivatives | Inhibition of nitric oxide production | IC50: 7.0–12.0 μM | nih.gov |

These studies collectively demonstrate the potential of chromone derivatives as a valuable source for the development of new anti-inflammatory agents.

Other Pharmacological Profiles (e.g., Antihistaminic, Antiviral)

Beyond the well-documented antimicrobial, antioxidant, anticancer, and anti-inflammatory activities, derivatives of methyl 4-oxochromane-6-carboxylate have been investigated for other pharmacological properties, including antihistaminic and antiviral effects.

Antihistaminic Activity

A series of (6-substituted-4-oxo-4H-chromene-3-yl) methyl N-substituted aminoacetates were synthesized and evaluated for their in vitro antihistaminic activity. nih.gov This was determined by their ability to inhibit isotonic contractions induced by histamine (B1213489) on isolated guinea pig ileum. All the synthesized compounds exhibited significant antihistaminic activity. Notably, compound 3k, where the 6-position is substituted with chlorine and the aminoacetate group contains a 2-pyridyl moiety, was the most potent, showing 100% inhibition at a concentration of 60 μg/mL. nih.gov The presence of a chlorine or methyl group at the 6-position of the chromone ring was found to enhance the antihistaminic activity. nih.gov

Antiviral Activity

The chromone scaffold has also been identified as a promising template for the development of antiviral agents. researchgate.net Research has shown that chromone derivatives can exhibit activity against a variety of viruses.

One study focused on the antiviral activity of natural and semi-synthetic chromone alkaloids from Schumanniophyton magnificum. nih.gov The chromone secondary amine, schumannificine, demonstrated the greatest activity against the human immunodeficiency virus (HIV). nih.gov Furthermore, several of its acyl and methyl derivatives showed potent activity against the herpes simplex virus (HSV). nih.gov The anti-HIV activity is thought to be due to irreversible binding to the gp120 envelope protein. nih.gov

More recent research has explored the potential of chromone derivatives against other viruses. For instance, novel chromone derivatives containing dithioacetals have been synthesized and tested for their antiviral activity against the Tomato Spotted Wilt Virus (TSWV), showing promising inhibitory effects. acs.orgresearchgate.net The mechanism of action for one of the compounds, A33, was suggested to be the inhibition of the virus by blocking the combination of the TSWV nucleocapsid protein with viral RNA. acs.org

These findings highlight the versatility of the chromone structure and its potential for the development of new drugs with diverse pharmacological profiles.

Enzyme Inhibition Assays (e.g., DHODH, Acetyl CoA Carboxylase)

The inhibitory effects of this compound derivatives on various enzymes have been a key area of investigation, revealing their potential as targeted therapeutic agents. Notably, these compounds have been studied for their ability to inhibit dihydroorotate (B8406146) dehydrogenase (DHODH) and acetyl-CoA carboxylase (ACC).

DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a significant target for the treatment of cancer and autoimmune diseases. osu.eduscbt.com Several studies have explored the potential of chromone-like structures as DHODH inhibitors.

Based on structural similarities to known DHODH inhibitors like leflunomide (B1674699) and brequinar, a series of compounds were designed by linking a substituted biphenyl (B1667301) moiety to a 4-hydroxy-1,2,5-oxadiazol-3-yl scaffold. nih.gov The inhibitory activity of these compounds was found to be highly dependent on the substitution pattern of the biphenyl system, with fluorinated analogs showing greater potency. nih.gov A structure-based drug discovery approach identified 20 structurally unique compounds from a chemical library that inhibited DHODH with IC50 values ranging from 91 nM to 2.7 μM. osu.edu

Acetyl-CoA Carboxylase Inhibition

Acetyl-CoA carboxylase (ACC) is a key enzyme in fatty acid synthesis and has been identified as a potential target for the treatment of metabolic diseases and cancer. nih.gov A series of chroman derivatives were synthesized and evaluated for their ability to inhibit ACC. nih.gov One compound, designated as 4s, demonstrated potent inhibition of both ACC1 and ACC2, with IC50 values of 98.06 nM and 29.43 nM, respectively. nih.gov

In a different study, heterobivalent inhibitors were designed to target both the biotin (B1667282) carboxylase (BC) and carboxyltransferase (CT) active sites of E. coli ACC. nih.gov One such inhibitor, compound 17, which links a pyridopyrimidine BC inhibitor to the CT inhibitor moiramide B, was found to be a tight binding inhibitor of E. coli ACC with an apparent Ki of 0.2 nM. nih.gov

The following table summarizes the enzyme inhibitory activities of selected derivatives.

| Compound/Derivative | Target Enzyme | Activity (IC50/Ki) | Reference |

| Fluorinated oxadiazole derivatives | Rat liver DHODH | Potent inhibition | nih.gov |

| Compound 16 (from library screen) | Human DHODH | IC50: 91 nM | osu.edu |

| Compound 4s (Chroman derivative) | Human ACC1 | IC50: 98.06 nM | nih.gov |

| Compound 4s (Chroman derivative) | Human ACC2 | IC50: 29.43 nM | nih.gov |

| Compound 17 (Heterobivalent inhibitor) | E. coli ACC | Ki(app): 0.2 nM | nih.gov |

These findings underscore the potential of this compound derivatives and related structures as specific enzyme inhibitors, offering promising avenues for the development of novel therapeutics.

Structure Activity Relationship Sar Studies of Methyl 4 Oxochromane 6 Carboxylate Analogues

Impact of Substituent Effects on Biological Efficacy

The biological efficacy of chromanone derivatives is profoundly dictated by the nature and position of substituents on the heterocyclic and benzene (B151609) rings. nih.gov Research has consistently shown that even minor chemical modifications can lead to significant variations in pharmacological activity. nih.gov For instance, in the development of novel inhibitors for Sirtuin 2 (SIRT2), a class of enzymes implicated in age-related diseases, the most potent compounds were found to have substitutions at the 2-, 6-, and 8-positions of the chromanone core. nih.gov

Detailed research findings indicate a clear preference for certain types of substituents at specific locations. Studies on various chromanone analogues have demonstrated that substitutions at the C-2, C-3, C-6, and C-7 positions are particularly effective in yielding potent antidiabetic compounds. nih.gov The versatility of the chromone (B188151) structure allows it to be modified by attaching different substituents to either the benzene or the pyrone ring, enabling interaction with a wide range of receptor classes. nih.gov

The biological activity of chromanone analogues is governed by a combination of electronic and steric factors. Electronic effects relate to the electron-donating or electron-withdrawing properties of a substituent, which can alter the electron density distribution across the entire molecule. nih.gov Steric factors pertain to the size and shape of the substituent, which can influence how the molecule fits into a receptor's binding site.

In the context of SIRT2 inhibition, studies have revealed that larger, electron-withdrawing substituents at the 6- and 8-positions of the chromanone ring are favorable for activity. nih.gov For example, the compound 6,8-dibromo-2-pentylchroman-4-one was identified as the most potent SIRT2 inhibitor in one study, with an IC₅₀ of 1.5 μM. nih.gov The presence of an electron-donating group (EDG) or an electron-withdrawing group (EWG) at the 6-position can significantly increase or decrease the electron density, thereby modulating the compound's interaction with its biological target. nih.gov In some complex molecular systems, the efficiency of a molecule's function can be more heavily impacted by electronic factors arising from intrinsic optical absorption properties than by steric factors induced by crystal packing. rsc.orgresearchgate.net

The position of a substituent on the chromanone ring is a critical determinant of its pharmacological effect. Isomers, which have the same chemical formula but different arrangements of atoms, can exhibit markedly different biological activities. The comparison between 6-substituted and 7-substituted derivatives provides a clear example of this principle.

In a study on the antifungal activity of chromone derivatives against Candida albicans, the position of an oxygenated substituent was shown to modulate the compound's efficacy. rsc.org Specifically, two isomeric aldehydes, one with a substituent at the 8-position and another at the 7-position, were evaluated. The 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde demonstrated a minimum inhibitory concentration (MIC) of 7.8 μg/mL and significantly inhibited the yeast's virulence factors. rsc.org In contrast, its 7-substituted isomer was only moderately active, with a MIC value of 62.5 μg/mL. rsc.org This demonstrates that moving a substituent from one position to another can drastically alter the pharmacological response.

| Compound | Substituent Position | Minimum Inhibitory Concentration (MIC) in μg/mL |

|---|---|---|

| 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde | C-8 Methoxy | 7.8 |

| Isomeric 7-substituted aldehyde | C-7 Methoxy | 62.5 |

Molecular Descriptors and Predictive Models for SAR

To rationalize and predict the structure-activity relationships of chromanone analogues, researchers employ computational methods such as Quantitative Structure-Activity Relationship (QSAR) analysis. nih.govresearchgate.net QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties, which are quantified by molecular descriptors. nih.govnih.gov These descriptors can be categorized as 1D, 2D, or 3D, representing different aspects of the molecule's structure. nih.gov

The process involves calculating a wide range of molecular descriptors for a set of compounds with known activities. researchgate.netnih.gov Statistical methods, such as Partial Least Squares (PLS) analysis, are then used to identify the descriptors that are most relevant to the biological activity and to build a predictive model. researchgate.net These models can then be used for virtual screening of new, unsynthesized compounds to prioritize those with the highest predicted activity, thus saving time and resources in drug discovery. nih.gov Various software programs are available to compute these descriptors and build predictive models. nih.govresearchgate.net

| Tool/Method | Function/Descriptor Type | Application in SAR |

|---|---|---|

| Molecular Operating Environment (MOE) | 2D QSAR Descriptors | Used to compute descriptors and perform PLS analysis to relate structure to biological activity. researchgate.net |

| PaDEL Tool Kit | 1D, 2D, and 3D Molecular Descriptors | Calculates a comprehensive set of descriptors for correlation with physicochemical or biological properties. nih.gov |

| DeepSnap-DL / DataRobot | Deep Learning and MD-based Models | Constructs high-performance predictive models for pharmacokinetics and toxicity based on molecular images and descriptors. nih.gov |

Correlation of Structural Features with Specific Receptor Interactions

Ultimately, the biological effect of a molecule like Methyl 4-oxochromane-6-carboxylate is determined by its interaction with a specific biological target, such as a protein or enzyme. nih.gov SAR studies aim to correlate specific structural features of a ligand with its binding affinity and functional effect at the receptor level. Recent advances in structural biology have allowed for detailed mapping of receptor binding sites, revealing which residues are critical for recognizing ligands and how these interactions lead to a biological response. nih.gov

For example, SAR studies on a series of chromone derivatives designed as inhibitors of the breast cancer resistance protein ABCG2 identified key structural moieties responsible for their activity. nih.gov It was discovered that a 4-bromobenzyloxy substituent at position 5 and a methoxyindole group were crucial for both the inhibition of drug efflux and the inhibition of the protein's ATPase activity. nih.gov Methylation of a central amide nitrogen in these derivatives drastically reduced their affinity for ABCG2, highlighting a critical inhibitory moiety that directly interacts with the receptor. nih.gov These findings illustrate how specific parts of a molecule are responsible for precise interactions within the receptor's binding pocket, providing valuable insights for the rational design of more effective inhibitors. nih.govnih.gov

Computational and Theoretical Investigations of Methyl 4 Oxochromane 6 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, offering insights into stability, reactivity, and spectroscopic characteristics. For chromone (B188151) and its derivatives, which are structurally related to Methyl 4-oxochromane-6-carboxylate, DFT has been extensively applied.

Theoretical investigations on various chromone derivatives have utilized DFT to calculate optimized molecular geometries, vibrational spectra, and electronic properties. d-nb.inforesearchgate.net A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov For instance, in a study of 3-formyl chromone derivatives, a smaller HOMO-LUMO gap (4.585 eV) compared to a reference drug (5.328 eV) was indicative of the compound's bioactive nature. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This information is crucial for understanding intermolecular interactions and predicting sites for chemical reactions. d-nb.inforesearchgate.net

Furthermore, DFT calculations can elucidate reaction pathways and mechanisms. For example, DFT has been used to study the regioselectivity of methylation reactions in related quinoline (B57606) carboxylate systems by analyzing the electronic structure of the reacting anion. mdpi.com Such studies can predict the most likely products of a chemical reaction. The introduction of substituents, such as the methyl carboxylate group at the 6-position of the chromane (B1220400) ring, can significantly alter the charge distribution and, consequently, the structural and vibrational parameters of the molecule. nih.govresearchgate.netresearchgate.net Specifically, an electron-donating group at the 6-position of a chromone has been shown to enhance its optical properties, a finding that underscores the influence of the substitution pattern. nih.govresearchgate.net

Table 1: Representative DFT-Calculated Properties for Chromone Derivatives

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes the electrostatic potential on the molecule's surface. | Identifies electron-rich and electron-poor sites, predicting reactivity and intermolecular interactions. |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Correlates with experimental IR and Raman spectra to confirm molecular structure. researchgate.net |

This table presents a conceptual overview of properties calculated for related chromone derivatives, illustrating the data that would be generated for this compound in a typical DFT study.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. For chromone and chromane derivatives, molecular docking has been widely used to explore their potential as therapeutic agents, particularly in cancer research. tandfonline.comnih.govresearchgate.net

Studies have shown that chromone derivatives can be docked into the active sites of various protein targets, such as human estrogen receptor-alpha (hER-α), aromatase, and cyclooxygenase (COX) enzymes. nih.govtandfonline.com The output of a docking simulation includes a binding affinity score (often expressed in kcal/mol) and a predicted binding pose, which details the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's amino acid residues. nih.govmdpi.com For example, docking studies on N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides against the HERA protein and Peroxiredoxins showed binding free energies comparable to or better than standard drugs, suggesting their potential as cytotoxic and antioxidant agents. nih.gov Similarly, a study on dihydropyrano[3,2-c]chromene derivatives identified a potential ligand with a strong binding energy of -10.07 kcal/mol against a protein target implicated in liver fibrosis. nih.gov

Following docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. nih.govpusan.ac.kr MD simulations model the movement of atoms and molecules, providing insights into the dynamic behavior of the system. nih.govyoutube.comyoutube.com By tracking parameters like the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can determine if the ligand remains stably bound in the active site. nih.gov An RMSD value between 0.2 and 0.5 nm can indicate a stable protein-ligand complex. nih.gov These simulations provide a more realistic representation of the biological environment and help validate the initial docking results. pusan.ac.kr

Table 2: Example Molecular Docking Results for Chromone Derivatives Against Various Protein Targets

| Compound Type | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Reference |

| 6-isopropyl-3-formyl chromone | Insulin-degrading enzyme (IDE) | -8.5 | Not Specified | nih.gov |

| Dihydropyrano[3,2-c]chromene derivative (4l) | Protein (6i1o) for liver fibrosis | -10.07 | Not Specified | nih.gov |

| Chromonyl-chalcones | Human Estrogen Receptor-alpha (hER-α) | Not Specified | Interacts with residues in the binding cavity | tandfonline.com |

| Chromone Derivatives (B3, B8) | Cyclooxygenase-2 (COX-2) | Not Specified | TYR385, HIS386, TRP387 | pusan.ac.kr |

This table is a compilation of data from studies on various chromone derivatives to illustrate the typical results obtained from molecular docking studies. The specific values for this compound would require a dedicated computational study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

For chromone derivatives, several QSAR studies have been conducted to understand their antioxidant and anticancer activities. tandfonline.compusan.ac.krnih.gov These studies typically involve a series of related compounds for which the biological activity (e.g., IC₅₀ or EC₅₀ values) has been measured experimentally. tandfonline.comnih.gov

The process involves calculating a wide range of molecular descriptors for each compound, which can be categorized as steric, electronic, or hydrophobic. A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to build a model that correlates a subset of these descriptors with the observed activity. tandfonline.com

The statistical quality and predictive power of a QSAR model are assessed using several parameters. The correlation coefficient (r²) indicates how well the model fits the data, with values closer to 1 being better. The cross-validated coefficient (q² or r²cv) is a more rigorous test of the model's predictive ability on new data. nih.gov For example, a 3D-QSAR study on synthetic chromone derivatives as antioxidants generated a highly predictive model with a conventional r² of 0.868 and a cross-validated r²cv of 0.771. nih.gov Another study on chromonyl-chalcones for anticancer activity developed models with r² values ranging from 0.82 to 0.90. tandfonline.com

These models can reveal which structural features are crucial for activity. For instance, a QSAR study might show that the presence of a bulky group at a certain position increases activity, while an electron-withdrawing group at another position decreases it. This information provides a clear rationale for the structural modification of this compound to enhance its potential biological effects.

Table 3: Key Parameters in QSAR Model Validation

| Parameter | Description | Ideal Value |

| r² (Correlation Coefficient) | Measures the goodness of fit of the model to the training set data. | Close to 1.0 |

| q² or r²cv (Cross-validated r²) | Measures the predictive ability of the model, determined by systematically leaving out samples from the dataset and predicting their activity. | Close to 1.0 (generally > 0.5 is considered acceptable) |

| r²pred (Predictive r²) | Measures the predictive ability of the model on an external test set of compounds not used in model generation. | Close to 1.0 |

This table outlines the common statistical metrics used to evaluate the reliability and predictive power of a QSAR model.

Conformational Analysis and Stereochemical Considerations

The chromane ring system typically adopts a half-chair conformation to relieve the ring strain that would be present in a planar structure. mdpi.com In this conformation, substituents attached to the ring can occupy pseudo-equatorial or pseudo-axial positions. The relative stability of these conformers is governed by steric interactions. chemistrysteps.com Generally, conformers with bulky substituents in the pseudo-equatorial position are more stable as this minimizes steric clashes with other atoms in the ring. mdpi.com

For 2-substituted chromanes, the stereochemistry at the C2 position dictates the twist of the dihydropyran ring, which can be described by P-helicity (positive torsion angle) or M-helicity (negative torsion angle). mdpi.com While this compound does not have a substituent at the C2 position, the principles of conformational analysis of the heterocyclic ring remain relevant. The planarity of the carbonyl group at position 4 and the fusion to the benzene (B151609) ring will influence the specific geometry of the half-chair.

Computational methods, such as molecular mechanics or DFT, can be used to calculate the energies of different possible conformers. princeton.edu This allows for the identification of the lowest energy (most stable) conformation and the energy barriers for interconversion between different conformers. Understanding the preferred conformation is essential, as the three-dimensional shape of a molecule is a primary determinant of its biological activity.

Preclinical and Translational Research Perspectives

In vitro Toxicity Profiling and Cytotoxicity Assays

The preliminary assessment of a compound's safety profile begins with in vitro toxicity studies. These assays are designed to evaluate the potential of a substance to cause damage to cells. For chromone (B188151) and chromanone derivatives, a variety of in vitro cytotoxicity assays have been employed to determine their effects on different cell lines.

Commonly utilized methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability. Research on various chromone derivatives has demonstrated a spectrum of cytotoxic activities, often dependent on the specific substitutions on the chromone ring. researchgate.netnih.gov For instance, some studies have shown that certain 3-styrylchromone derivatives exhibit tumor selectivity, showing higher toxicity against oral squamous carcinoma cells compared to normal keratinocytes. researchgate.net The cytotoxicity of chromone derivatives has been observed to be time-dependent, with maximum effects often seen after 24 hours of treatment. researchgate.net

The structural features of chromanone derivatives have also been correlated with their cytotoxic potential. For example, the presence of electron-withdrawing groups on the chromone moiety has been associated with increased activity against cancer cells in some series of compounds. nih.gov In studies involving chromenopyridones, allylated derivatives displayed higher cytotoxic activity. nih.gov The evaluation of chromone derivatives as topoisomerase I inhibitors has also been conducted, with some compounds showing potent inhibitory activity but varying levels of cytotoxicity against different cancer cell lines, such as breast cancer (MCF-7), oral cavity cancer (KB), and small cell lung cancer (NCI-H187). nih.gov

While specific in vitro toxicity data for Methyl 4-oxochromane-6-carboxylate is not extensively available in the public domain, the general findings for the chromone and chromanone class of compounds suggest that its cytotoxic profile would be influenced by the methyl carboxylate group at the 6-position. Further studies are warranted to elucidate the specific cytotoxic effects and selectivity of this compound against various cell lines.

Table 1: Examples of In Vitro Cytotoxicity of Chromone Derivatives

| Compound Type | Assay | Cell Line(s) | Key Findings | Reference(s) |

| 3-Styrylchromones | MTT Assay | Oral Squamous Carcinoma Cells (Ca9-22) | Showed tumor selectivity and time-dependent cytotoxicity. | researchgate.net |

| Chromenopyridones | Not Specified | Various Human Cancer Cell Lines (e.g., MCF-7, IMR-32, Hela, Hep-G2) | Electron-withdrawing groups and allylation increased cytotoxicity. | nih.gov |

| Chromone Derivatives | Topoisomerase I Inhibition Assay, Cytotoxicity Assays | MCF-7, KB, NCI-H187 | Potent Topoisomerase I inhibition did not always correlate with high cytotoxicity. | nih.gov |

| Chromone Derivatives | Apoptosis Assay | Cervical Cancer Cells (HeLa) | Some derivatives induced apoptosis in tumor cells. | nih.gov |

This table is for illustrative purposes and based on findings for the broader class of chromone derivatives.

Metabolic Stability and Biotransformation Studies

The metabolic stability and biotransformation of a compound are critical determinants of its pharmacokinetic profile, including its half-life and bioavailability. nih.gov In vitro models, such as liver microsomes and hepatocytes, are commonly used in early drug discovery to assess how a compound is metabolized. researchgate.net

For chromanone structures, biotransformation studies have provided insights into their metabolic fate. For example, microbiological transformation studies of chromanone have shown that it can be converted to chromone and chromanol by microorganisms like Aspergillus niger. nih.gov This suggests that oxidation and reduction are potential metabolic pathways for the chromanone ring system. The lack of hydroxylation on the basic chromone and chromanone structures in some microbial systems indicates that the benzo-γ-pyrone ring system may primarily serve a binding function.

The ester functional group in this compound is a likely site for metabolic transformation. Esterases, which are abundant in the liver and plasma, can hydrolyze the methyl ester to the corresponding carboxylic acid. This transformation can significantly alter the compound's polarity, solubility, and biological activity.

While specific metabolic stability data for this compound is limited, the general principles of drug metabolism suggest that its biotransformation could involve:

Ester Hydrolysis: Conversion of the methyl carboxylate to a carboxylic acid.

Ring Oxidation: Hydroxylation of the aromatic or heterocyclic ring.

Carbonyl Reduction: Reduction of the C4-keto group to a hydroxyl group.

Table 2: Potential Metabolic Pathways for this compound

| Metabolic Reaction | Enzyme Family (Putative) | Resulting Metabolite | Potential Impact |

| Ester Hydrolysis | Esterases | 4-oxochromane-6-carboxylic acid | Increased polarity, altered biological activity |

| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated derivative | Altered biological activity and clearance |

| Carbonyl Reduction | Carbonyl Reductases | 4-hydroxychromane-6-carboxylate | Change in conformation and biological activity |

This table represents predicted metabolic pathways based on the chemical structure and general metabolic knowledge.

Exploration of this compound as a Privileged Scaffold for Drug Discovery

The chromone skeleton is widely recognized as a "privileged scaffold" in medicinal chemistry. acs.orgnih.govtandfonline.combenthamdirect.comresearchgate.net A privileged scaffold is a molecular framework that is capable of binding to multiple, unrelated biological targets, thus serving as a versatile template for the design of novel therapeutic agents. The chromone and its reduced form, chromanone, are found in a vast array of natural products and have been the basis for the development of numerous synthetic compounds with a wide range of pharmacological activities. acs.orgtandfonline.combenthamdirect.com

The biological potential of the chromone scaffold is extensive, with derivatives exhibiting anti-inflammatory, anticancer, antimicrobial, antiviral, and antioxidant properties. nih.govtandfonline.combenthamdirect.com This versatility stems from the ability of the chromone ring system to interact with various biological targets through different binding modes.

Given that this compound possesses this core chromanone structure, it holds potential as a starting point or intermediate for the synthesis of new drug candidates. The carboxylate group at the 6-position provides a handle for further chemical modifications, allowing for the generation of a library of derivatives with diverse physicochemical properties and biological activities. Structure-activity relationship (SAR) studies on chromanone analogs have shown that substitutions at various positions, including C-2, C-3, C-6, and C-7, can significantly influence their therapeutic effects. nih.gov

The exploration of this compound as a privileged scaffold could involve its use in the synthesis of compounds targeting a variety of diseases, including:

Cancer: The chromone scaffold is a component of several natural and synthetic compounds with antitumor activity. nih.govnih.gov

Neurodegenerative Diseases: Chromone derivatives have been investigated as potential agents for Alzheimer's disease by targeting enzymes like acetylcholinesterase and monoamine oxidase-B. acs.org

Inflammatory Diseases: The anti-inflammatory properties of chromones are well-documented. tandfonline.com

The drug-like properties and the established biological relevance of the chromone nucleus make this compound an attractive scaffold for further medicinal chemistry efforts. nih.gov

Application in Functional Food Development Research

Functional foods are foods that offer health benefits beyond basic nutrition. The inclusion of bioactive compounds with specific physiological activities is a key aspect of functional food development. Chromones and chromanones, being widely distributed in plants, are naturally consumed in the human diet and have been investigated for their health-promoting properties. acs.orgnih.gov

The antioxidant activity of chromone derivatives is a particularly relevant feature for their potential application in functional foods. tandfonline.com Antioxidants can help to protect the body against oxidative stress, which is implicated in various chronic diseases. The chromanone scaffold is found in many naturally occurring flavonoids that possess significant antioxidant and anti-inflammatory properties. nih.gov